Cas no 1040638-81-0 (2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide)

2-(4-Chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is a synthetic organic compound featuring a cyclopenta[c]pyrazole core substituted with a 4-chlorophenoxyacetamide moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive scaffold. The presence of both chlorophenoxy and cyclopentapyrazole groups may confer selective binding properties, making it relevant for applications in drug discovery or agrochemical research. The compound’s stability and synthetic accessibility enhance its suitability for further derivatization. Precise characterization and purity are critical for reproducible performance in research settings. Further studies are required to fully elucidate its pharmacological or chemical properties.
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide structure
1040638-81-0 structure
Product name:2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
CAS No:1040638-81-0
MF:C15H16ClN3O2
MW:305.759442329407
CID:6462572
PubChem ID:27376629

2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
    • AKOS024506743
    • 2-(4-chlorophenoxy)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide
    • F5323-0041
    • 1040638-81-0
    • 2-(4-chlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
    • Z826628420
    • SR-01000922246-1
    • SR-01000922246
    • Inchi: 1S/C15H16ClN3O2/c1-19-15(12-3-2-4-13(12)18-19)17-14(20)9-21-11-7-5-10(16)6-8-11/h5-8H,2-4,9H2,1H3,(H,17,20)
    • InChI Key: XZCRAUYLCZLECX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC(NC1=C2C(CCC2)=NN1C)=O

Computed Properties

  • Exact Mass: 305.0931045g/mol
  • Monoisotopic Mass: 305.0931045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 56.2Ų

2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5323-0041-10μmol
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1040638-81-0
10μmol
$103.5 2023-09-10
Life Chemicals
F5323-0041-5mg
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1040638-81-0
5mg
$103.5 2023-09-10
Life Chemicals
F5323-0041-15mg
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1040638-81-0
15mg
$133.5 2023-09-10
Life Chemicals
F5323-0041-20μmol
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1040638-81-0
20μmol
$118.5 2023-09-10
Life Chemicals
F5323-0041-3mg
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1040638-81-0
3mg
$94.5 2023-09-10
Life Chemicals
F5323-0041-50mg
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1040638-81-0
50mg
$240.0 2023-09-10
Life Chemicals
F5323-0041-25mg
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1040638-81-0
25mg
$163.5 2023-09-10
Life Chemicals
F5323-0041-100mg
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1040638-81-0
100mg
$372.0 2023-09-10
Life Chemicals
F5323-0041-1mg
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1040638-81-0
1mg
$81.0 2023-09-10
Life Chemicals
F5323-0041-40mg
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1040638-81-0
40mg
$210.0 2023-09-10

Additional information on 2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide

Chemical Compound: 2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide (CAS No. 1040638-81-0)

The compound 2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide (CAS No. 1040638-81-0) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a cyclopenta[c]pyrazole ring system and a chlorophenoxy substituent. The presence of these functional groups makes it a versatile compound with unique properties that have been the focus of recent scientific investigations.

Recent studies have highlighted the importance of cyclopenta[c]pyrazole derivatives in drug discovery and material science. The chlorophenoxy group attached to the molecule contributes to its hydrophobicity and stability, while the acetamide functional group enhances its solubility and bioavailability. These properties make this compound an attractive candidate for use in antitumor, anti-inflammatory, and antimicrobial agents.

One of the most promising applications of this compound lies in its potential as a small molecule inhibitor for various enzymes involved in disease pathways. Researchers have reported that the cyclopenta[c]pyrazole core exhibits significant binding affinity to protein targets, making it a valuable scaffold for medicinal chemistry efforts. Additionally, the chlorophenoxy substituent has been shown to enhance the molecule's ability to penetrate cellular membranes, further enhancing its therapeutic potential.

From a synthetic perspective, the preparation of this compound involves a multi-step process that combines advanced organic synthesis techniques such as Stille coupling, Mitsunobu reaction, and amide bond formation. These methods ensure high yields and excellent control over the stereochemistry of the product. Recent advancements in catalytic asymmetric synthesis have also enabled the production of enantiomerically pure versions of this compound, which are crucial for pharmacological studies.

In terms of pharmacokinetics, this compound has demonstrated favorable absorption profiles in preclinical models. Its ability to resist enzymatic degradation in vivo suggests that it could be an effective drug candidate with long-lasting effects. Furthermore, preliminary toxicity studies indicate that this compound has a relatively low toxicity profile at therapeutic doses, making it a safe option for further development.

The structural uniqueness of this compound also makes it an interesting subject for computational chemistry studies. Researchers have employed molecular docking and quantum mechanics calculations to understand its interaction with biological targets at the atomic level. These studies have provided valuable insights into the design of more potent analogs with improved pharmacokinetic properties.

In conclusion, the compound 2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide (CAS No. 1040638-81-0) represents a cutting-edge advancement in organic chemistry with broad implications for drug discovery and materials science. Its unique structure and favorable properties make it a prime candidate for further exploration in both academic and industrial settings.

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